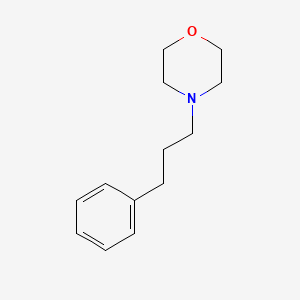

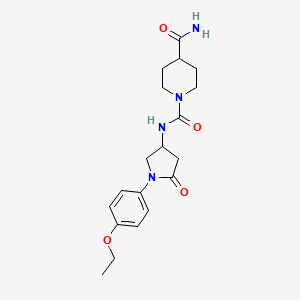

4-(3-Phenylpropyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

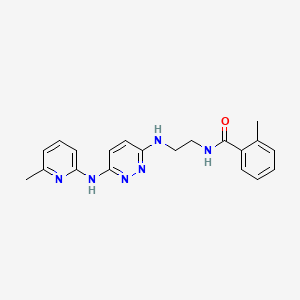

“4-(3-Phenylpropyl)morpholine” is a chemical compound . Morpholine, a derivative of this compound, is commonly used in the synthesis of macrocyclic urea compounds, which can act as potent Chk1 inhibitors .

Synthesis Analysis

Morpholines, including “4-(3-Phenylpropyl)morpholine”, are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Aplicaciones Científicas De Investigación

Antimicrobial and Modulating Activity : The compound 4-(Phenylsulfonyl) morpholine, related to 4-(3-Phenylpropyl)morpholine, demonstrates antimicrobial properties. It was studied for its antimicrobial and modulating activity against various microorganisms including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. It showed significant modulating activity in combination with antibiotics against multi-resistant strains (Oliveira et al., 2015).

Central Nervous System Effects : A study on 2‐Aryl‐4‐(3‐arylpropyl)morpholines, a class including 4-(3-Phenylpropyl)morpholine, reported their synthesis and pharmacological assessment. These compounds were tested for their effects on the central nervous system in mice, including evaluations of sleep time, locomotor activity, and antidepressive activity (Avramova et al., 1998).

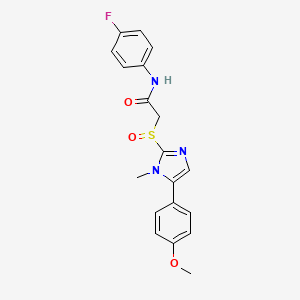

Antibacterial, Antioxidant, and Anti-TB Activity : A synthesized derivative, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was found to have remarkable anti-TB activity and superior anti-microbial activity. It was also screened for antioxidant and anti-diabetic properties, showing effectiveness against tuberculosis and microbial infections (Mamatha S.V et al., 2019).

Inhibition of PI3K-AKT-mTOR Pathway : Morpholines, including derivatives of 4-(3-Phenylpropyl)morpholine, are important in inhibiting the PI3K-AKT-mTOR pathway, a key signaling pathway in cell growth and cancer. A study discovered a potent non-nitrogen containing morpholine isostere, indicating its potential in cancer therapeutics (Hobbs et al., 2019).

Synthesis of Novel Derivatives for Biological Studies : Research has been conducted on synthesizing and characterizing various morpholine derivatives, including those related to 4-(3-Phenylpropyl)morpholine, for potential biological activities. These studies contribute to understanding the chemical properties and potential therapeutic uses of these compounds (He et al., 2015).

Antimicrobial Agents : Schiff bases of 4-(4-aminophenyl)-morpholine were synthesized and showed promising antimicrobial activity against various bacterial and fungal organisms, indicating the potential of morpholine derivatives in antimicrobial applications (Panneerselvam et al., 2005).

Propiedades

IUPAC Name |

4-(3-phenylpropyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIREMDVERZAKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320360 |

Source

|

| Record name | 4-(3-phenylpropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(3-Phenylpropyl)morpholine | |

CAS RN |

25262-57-1 |

Source

|

| Record name | 4-(3-phenylpropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide](/img/structure/B2712873.png)

![Ethyl 2-[(2-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2712874.png)

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2712877.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide](/img/structure/B2712878.png)

![4-(Tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2712880.png)

![Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2712882.png)

![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/no-structure.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B2712889.png)